molecular formula C52H68N10O10 B12614107 L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-lysyl-L-tyrosyl-L-tryptophan CAS No. 915146-80-4

L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-lysyl-L-tyrosyl-L-tryptophan

Cat. No.: B12614107
CAS No.: 915146-80-4
M. Wt: 993.2 g/mol
InChI Key: JIPFLOQXNKPBED-PCMVBLJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-lysyl-L-tyrosyl-L-tryptophan is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The unique sequence of amino acids in this peptide allows it to interact with specific molecular targets, making it a valuable tool for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-lysyl-L-tyrosyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-threonine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-leucine, is activated and coupled to the deprotected amine group.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-tryptophan, L-proline, L-lysine, L-tyrosine, and L-tryptophan).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-lysyl-L-tyrosyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.

Major Products Formed

    Oxidation: Oxidized tryptophan and tyrosine derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptide with new functional groups.

Scientific Research Applications

L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-lysyl-L-tyrosyl-L-tryptophan has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development and delivery systems.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-lysyl-L-tyrosyl-L-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide’s unique sequence allows it to bind to these targets with high specificity, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    L-Lysyl-L-threonyl-L-threonyl-L-lysyl-L-serine: Another synthetic peptide with a different sequence and properties.

    Semaglutide: A polypeptide used for the treatment of type 2 diabetes, containing a linear sequence of 31 amino acids.

Uniqueness

L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-lysyl-L-tyrosyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its ability to interact with specific molecular targets sets it apart from other peptides with different sequences.

Properties

CAS No.

915146-80-4

Molecular Formula

C52H68N10O10

Molecular Weight

993.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C52H68N10O10/c1-29(2)23-40(59-50(69)45(54)30(3)63)47(66)60-42(25-32-27-55-37-13-6-4-11-35(32)37)51(70)62-22-10-16-44(62)49(68)57-39(15-8-9-21-53)46(65)58-41(24-31-17-19-34(64)20-18-31)48(67)61-43(52(71)72)26-33-28-56-38-14-7-5-12-36(33)38/h4-7,11-14,17-20,27-30,39-45,55-56,63-64H,8-10,15-16,21-26,53-54H2,1-3H3,(H,57,68)(H,58,65)(H,59,69)(H,60,66)(H,61,67)(H,71,72)/t30-,39+,40+,41+,42+,43+,44+,45+/m1/s1

InChI Key

JIPFLOQXNKPBED-PCMVBLJVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C(C(C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.